molecular formula C18H12N2O4S4 B10921262 (5Z,5'Z)-3,3'-ethane-1,2-diylbis[5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one]

(5Z,5'Z)-3,3'-ethane-1,2-diylbis[5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one]

Cat. No.: B10921262
M. Wt: 448.6 g/mol
InChI Key: WGIHPKRSVCOPLZ-FOIMCPNXSA-N
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Description

The compound 5-[(Z)-1-(2-FURYL)METHYLIDENE]-3-(2-{5-[(Z)-1-(2-FURYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic molecule featuring multiple functional groups, including furan rings, thiazolone, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(2-FURYL)METHYLIDENE]-3-(2-{5-[(Z)-1-(2-FURYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with thiosemicarbazide to form an intermediate, which then undergoes cyclization and further functionalization to yield the final product. Reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(2-FURYL)METHYLIDENE]-3-(2-{5-[(Z)-1-(2-FURYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE: can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The thioxo groups can be reduced to thiols or thioethers.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolone rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings typically yields furanones, while reduction of the thioxo groups can produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, 5-[(Z)-1-(2-FURYL)METHYLIDENE]-3-(2-{5-[(Z)-1-(2-FURYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(2-FURYL)METHYLIDENE]-3-(2-{5-[(Z)-1-(2-FURYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-[(Z)-1-(2-FURYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL: A simpler analog with similar functional groups but fewer furan rings.

    5-METHYLIDENE-2-THIOXO-1,3-THIAZOLAN-4-ONE: Another related compound with a different substitution pattern on the thiazolone ring.

Uniqueness

The uniqueness of 5-[(Z)-1-(2-FURYL)METHYLIDENE]-3-(2-{5-[(Z)-1-(2-FURYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}ETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H12N2O4S4

Molecular Weight

448.6 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-3-[2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12N2O4S4/c21-15-13(9-11-3-1-7-23-11)27-17(25)19(15)5-6-20-16(22)14(28-18(20)26)10-12-4-2-8-24-12/h1-4,7-10H,5-6H2/b13-9-,14-10-

InChI Key

WGIHPKRSVCOPLZ-FOIMCPNXSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/2\SC(=S)N(C2=O)CCN3C(=S)S/C(=C\C4=CC=CO4)/C3=O

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCN3C(=O)C(=CC4=CC=CO4)SC3=S

Origin of Product

United States

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